4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Overview
Description
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is a chemical compound with the molecular formula C10H18ClN3O2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is based on the piperidine nucleus, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of this compound is 247.72 .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Synthesis of Piperazine Derivatives
Piperazine derivatives, like 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride, are synthesized for potential use in medicinal chemistry. One study focused on the synthesis of new piperazine derivatives as dual antihypertensive agents, demonstrating their relevance in drug discovery (Marvanová et al., 2016).
Characterization of Nitrogen Protonation
The characterization of these compounds includes identifying the protonation of nitrogen atoms in the piperazine ring, which is crucial for understanding their chemical properties and potential therapeutic effects (Marvanová et al., 2016).
Enhancing Analytical Techniques
Derivatization for Mass Spectrometry
Piperazine-based derivatives are used for derivatization of carboxyl groups in peptides, which enhances the ionization efficiency in mass spectrometry. This is critical in proteomics for the sensitive detection of peptides and proteins (Qiao et al., 2011).
Application in Proteome Analysis
The use of piperazine derivatives in mass spectrometry significantly aids in identifying low molecular weight peptides and proteins, demonstrating its application in comprehensive proteome analysis (Qiao et al., 2011).
Application in Drug Synthesis
Intermediate for Antihypertensive Drugs
Piperazine derivatives are used as intermediates in the synthesis of antihypertensive drugs. They play a crucial role in the preparation of drugs like Doxazosin, used for treating hypertension and benign prostate hyperplasia (Ramesh et al., 2006).
Structural Importance in Drug Design
The structural components of piperazine derivatives, such as the benzyl group and the methylene substituents, are important for generating anti-malarial activity, indicating their role in designing effective drugs (Cunico et al., 2009).
Enhancing Pharmaceutical Properties
Improvement of Drug Solubility
Piperazine derivatives have been shown to improve water solubility and oral bioavailability in anti-HIV therapies, exemplifying their role in enhancing the pharmacokinetic properties of drugs (Dong et al., 2012).
Stability Studies
Research on piperazine derivatives under stress conditions helps in understanding their stability, which is essential for the development and storage of pharmaceutical substances (Gendugov et al., 2021).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions of research on 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride and similar compounds may include the development of new synthesis methods, the exploration of their biological activities, and their potential applications in drug discovery .
properties
IUPAC Name |
4-(piperidine-2-carbonyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-3-1-2-4-11-8;/h8,11H,1-7H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICQCJEYRFUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCNC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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